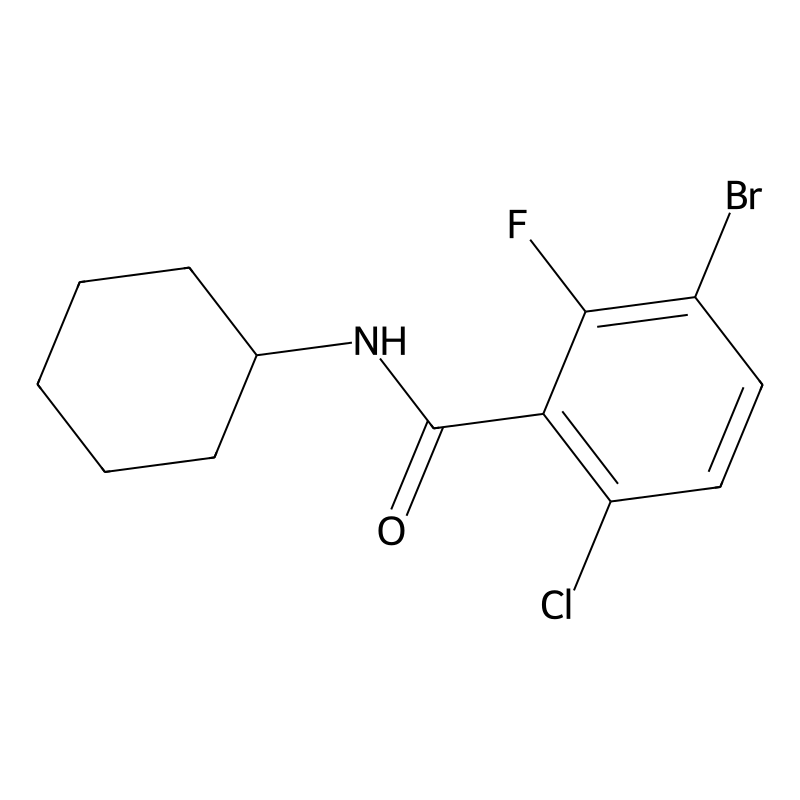

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is a complex organic compound characterized by the molecular formula C13H14BrClFNO and a molecular weight of 334.61 g/mol. This compound features a benzene ring with bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position, alongside a cyclohexyl group attached to the nitrogen atom in the amide group. The arrangement of these substituents significantly influences the compound's reactivity and electronic properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Without specific research on this compound, information on its mechanism of action is not available.

Due to the absence of specific data, it is prudent to handle 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide with caution assuming potential hazards:

- Halogenated compounds: Bromine and chlorine can be mildly irritating to the skin and eyes.

- Amides: Some amides can have moderate to high toxicity.

- Hydrolysis: The amide bond can be hydrolyzed to produce 3-bromo-6-chloro-2-fluorobenzoic acid and cyclohexylamine.

- Nucleophilic Substitution: The bromine and chlorine atoms are prone to nucleophilic substitution reactions, allowing for the replacement of these halogens with other groups or atoms.

Common reagents for these reactions include water for hydrolysis and various nucleophiles for substitution, leading to different products depending on reaction conditions .

The biological activity of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is under investigation due to its unique structural features. The presence of multiple halogens and the cyclohexyl group suggests potential interactions with biological targets, which may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation: It might interact with cellular receptors, influencing signaling pathways.

Research into its therapeutic potential is ongoing, particularly in relation to its efficacy against various diseases .

The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide typically involves several key steps:

- Bromination: Introduction of a bromine atom at the 3-position of the benzene ring.

- Chlorination: Addition of a chlorine atom at the 6-position.

- Fluorination: Incorporation of a fluorine atom at the 2-position.

- Amidation: Formation of the amide bond by reacting the substituted benzene with cyclohexylamine under controlled conditions.

These steps may be optimized using catalysts and specific reaction conditions to enhance yield and purity .

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential biological activities due to its structural characteristics.

- Medicine: Explored for therapeutic properties, although specific applications are still being researched.

- Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide focus on its binding affinity to various biological targets. The halogen atoms and amide group can facilitate hydrogen bonding and other molecular interactions, which are critical for understanding its biological effects. Ongoing research aims to elucidate these mechanisms further, potentially leading to new therapeutic strategies .

Similar compounds to 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | Lacks cyclohexyl group; contains an aldehyde instead | Simpler structure without amide functionality |

| 3-Bromo-2-chloro-N-cyclohexyl-6-fluorobenzamide | Different halogen positions; retains cyclohexyl group | Variation in halogen placement alters reactivity |

| 3-Bromo-6-chloropyridine-2-carbonitrile | Contains a nitrile group instead of an amide | Different functional group impacts chemical properties |

These comparisons highlight the uniqueness of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide due to its combination of halogens, cyclohexyl group, and amide bond, contributing to distinct chemical reactivity and potential applications in research .